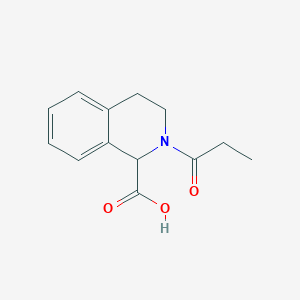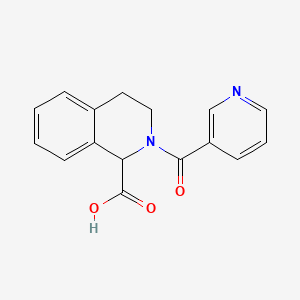
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAP is a pyrazolone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cell proliferation. In plant pathogens, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to inhibit the activity of chitin synthase, leading to the inhibition of cell wall synthesis and the growth of the pathogen.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. In cancer cells, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plant pathogens, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to inhibit the growth of the pathogen by inhibiting cell wall synthesis. In inflammation, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the inhibition of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has various advantages and limitations for laboratory experiments. One advantage is its ability to act as a catalyst in various chemical reactions, making it a useful tool for synthetic chemistry. Another advantage is its potential applications in medicine, agriculture, and materials science, making it a versatile compound for scientific research. One limitation is the limited understanding of its mechanism of action, making it difficult to optimize its use in various applications. Another limitation is the potential toxicity of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide, which requires careful handling and safety precautions in laboratory experiments.
Direcciones Futuras
There are many future directions for the study of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of new applications in medicine, agriculture, and materials science. One future direction is the development of new drugs based on the antitumor and anti-inflammatory properties of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide. Another future direction is the development of new pesticides based on the ability of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide to inhibit the growth of plant pathogens. Finally, the development of new materials based on the catalytic properties of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide is another potential future direction for scientific research.
Métodos De Síntesis
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide can be synthesized through various methods, including the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid with N-methyl-N-(3-dimethylaminopropyl)amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. Other methods include the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid with N-methyl-3-aminopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide can also be achieved through the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid with N-methyl-3-aminopropylamine in the presence of a catalyst such as triethylamine.
Aplicaciones Científicas De Investigación
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In agriculture, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been studied for its ability to inhibit the growth of plant pathogens, making it a potential candidate for the development of new pesticides. In materials science, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide has been studied for its ability to act as a catalyst in various chemical reactions, making it a potential candidate for the development of new materials.
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-14(17-13(20)9-10-16-2)15(21)19(18(11)3)12-7-5-4-6-8-12/h4-8,16H,9-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGHALCAQFUHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(methylamino)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)

![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
